molecular formula C17H14F2N4O2S B2536445 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide CAS No. 1428351-05-6

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2536445
CAS No.: 1428351-05-6
M. Wt: 376.38
InChI Key: NMVUHHLVLIPHMX-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H14F2N4O2S and its molecular weight is 376.38. The purity is usually 95%.
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Biological Activity

The compound 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15F2N3O2SC_{18}H_{15}F_{2}N_{3}O_{2}S, with a molecular weight of approximately 424.4 g/mol. The structure includes a triazole ring, cyclopropyl group, thiophene moiety, and difluorophenyl acetamide component. The unique combination of these functional groups is believed to enhance its biological activity.

Property Value
Molecular FormulaC18H15F2N3O2SC_{18}H_{15}F_{2}N_{3}O_{2}S
Molecular Weight424.4 g/mol
Key Functional GroupsTriazole, Cyclopropyl, Thiophene
Potential ApplicationsAntimicrobial, Antifungal

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this triazole-based structure exhibit significant antimicrobial activities. The presence of the thiophene ring enhances its interaction with biological targets, making it a candidate for further investigation into its efficacy against various pathogens. Specifically, compounds with triazole rings have been recognized for their antifungal properties.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in microbial cells. For instance, triazole derivatives often function by inhibiting ergosterol synthesis in fungi, leading to compromised cell membrane integrity. Additionally, molecular docking studies suggest strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Thiophene Moiety : Electrophilic substitution reactions can be employed to introduce thiophene groups into the triazole framework.
  • Acetylation : The final step usually involves the acetylation of an amine group to form the acetamide structure.

Each step requires precise control over reaction conditions to ensure high yields and purity.

Study 1: Antifungal Activity

A recent study evaluated the antifungal activity of various triazole derivatives against Candida albicans and Aspergillus niger. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to established antifungal agents such as fluconazole.

Compound MIC (µg/mL)
Fluconazole8
2-(4-cyclopropyl...16

This suggests that the compound has promising potential as an antifungal agent.

Study 2: Antimicrobial Efficacy

In another research effort focusing on bacterial strains like Escherichia coli and Staphylococcus aureus, the compound demonstrated significant antibacterial activity with an MIC of 32 µg/mL against both strains.

Properties

IUPAC Name

2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O2S/c18-10-3-6-12(19)13(8-10)20-15(24)9-22-17(25)23(11-4-5-11)16(21-22)14-2-1-7-26-14/h1-3,6-8,11H,4-5,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVUHHLVLIPHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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